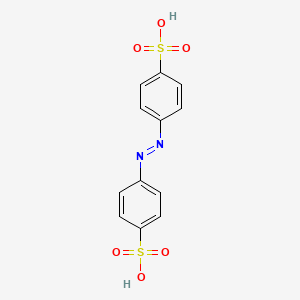
Benzenesulfonic acid, 4,4'-azobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4,4’-azobis-, also known as 4,4’-azobis(benzenesulfonic acid), is an organosulfur compound with the molecular formula C12H10N2O6S2. This compound is characterized by the presence of two benzenesulfonic acid groups connected by an azo linkage (N=N). It is a significant compound in the field of organic chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4,4’-azobis-, typically involves the diazotization of aniline derivatives followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4,4’-azobis-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also incorporate purification steps such as recrystallization and filtration to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4,4’-azobis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo linkage results in the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .
Applications De Recherche Scientifique
Benzenesulfonic acid, 4,4’-azobis-, has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4,4’-azobis-, primarily involves the generation of free radicals. Upon thermal or photochemical decomposition, the azo linkage breaks, producing two benzenesulfonyl radicals. These radicals can initiate various chemical reactions, including polymerization and cross-linking processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid with a single sulfonic acid group.
Azobenzene: Contains an azo linkage but lacks the sulfonic acid groups.
Sulfanilic acid: Aniline derivative with a sulfonic acid group.
Uniqueness
Benzenesulfonic acid, 4,4’-azobis-, is unique due to the presence of both the azo linkage and the sulfonic acid groups. This combination imparts distinct reactivity and makes it a valuable compound in various chemical processes .
Propriétés
Numéro CAS |
2491-70-5 |
|---|---|
Formule moléculaire |
C12H10N2O6S2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[(4-sulfophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O6S2/c15-21(16,17)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
Clé InChI |
BITYYJJEVOSYCE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Key on ui other cas no. |
2779-21-7 |
Synonymes |
4,4'-azobis(benzenesulfonic acid) 4-azophenylsulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















